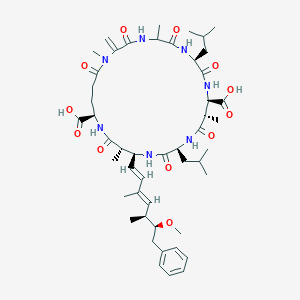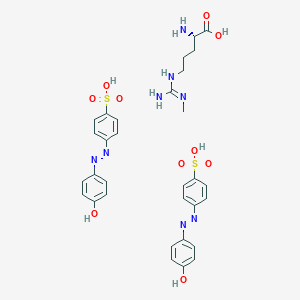
N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate), commonly known as L-NIO, is a potent inhibitor of nitric oxide synthase (NOS). It is a chemical compound that has been widely used in scientific research to study the role of nitric oxide (NO) in various physiological and pathological processes.
Mecanismo De Acción
L-NIO is a potent inhibitor of nitric oxide synthase (N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate)), which is the enzyme responsible for the production of nitric oxide. L-NIO inhibits N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate) by binding to the enzyme's active site and blocking the conversion of L-arginine to NO. This results in a decrease in NO production, which can have a variety of physiological and pathological effects.
Biochemical and Physiological Effects:
L-NIO has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease blood pressure, reduce inflammation, and inhibit tumor growth. L-NIO has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using L-NIO in lab experiments is its potency as an inhibitor of nitric oxide synthase. This allows researchers to study the effects of NO on various physiological and pathological processes. However, L-NIO has some limitations, including its potential toxicity and the fact that it can inhibit both neuronal and endothelial N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate).
Direcciones Futuras
There are several future directions for research involving L-NIO. One area of research is the development of more specific inhibitors of N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate) that can target specific isoforms of the enzyme. Another area of research is the investigation of the role of NO in various diseases, including cancer and neurodegenerative diseases. Additionally, there is a need for more research on the potential side effects of L-NIO and other N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate) inhibitors.
Métodos De Síntesis
L-NIO can be synthesized using various methods, but the most common method involves the reaction of L-ornithine with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in the presence of sodium borohydride. The resulting product is then reacted with 4-(4-aminophenylazo)benzenesulfonic acid to form L-NIO bis(4-((4-hydroxyphenyl)azo)benzenesulfonate).
Aplicaciones Científicas De Investigación
L-NIO has been widely used in scientific research to study the role of nitric oxide in various physiological and pathological processes. It has been used to investigate the role of NO in cardiovascular diseases, inflammation, and cancer. L-NIO has also been used to study the effects of NO on neuronal function and neurotransmission.
Propiedades
Número CAS |
149017-67-4 |
|---|---|
Fórmula molecular |
C31H36N8O10S2 |
Peso molecular |
744.8 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/2C12H10N2O4S.C7H16N4O2/c2*15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18;1-10-7(9)11-4-2-3-5(8)6(12)13/h2*1-8,15H,(H,16,17,18);5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11)/t;;5-/m..0/s1 |
Clave InChI |
MRACNWHMFHEVOM-BYOYUIHVSA-N |
SMILES isomérico |
CN=C(N)NCCC[C@@H](C(=O)O)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O |
SMILES |
CN=C(N)NCCCC(C(=O)O)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O |
SMILES canónico |
CN=C(N)NCCCC(C(=O)O)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O |
Sinónimos |
MA(HBS) monomethylarginine di-(4-hydroxyazobenzene-4'-sulfonate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



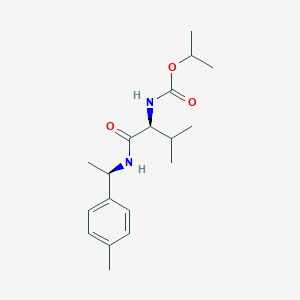
![(1S,2R,6R,7R,8S,9R,12S,13S)-12-Ethoxy-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecane-9,13-diol](/img/structure/B233558.png)
![2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B233567.png)
![[(2S,3S,4R,5R,6S)-2-Methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B233572.png)

![6-[[11-Carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233581.png)
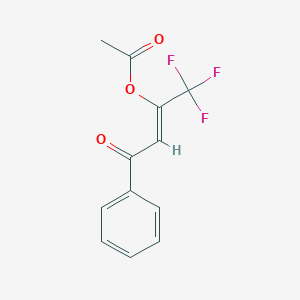
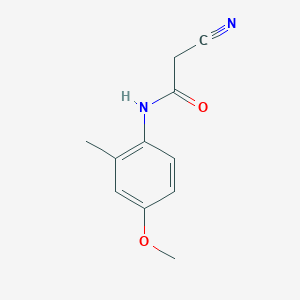
![bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate](/img/structure/B233611.png)
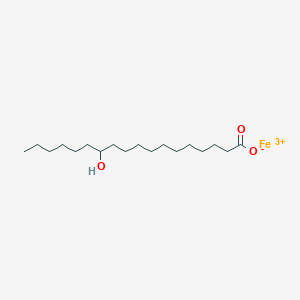
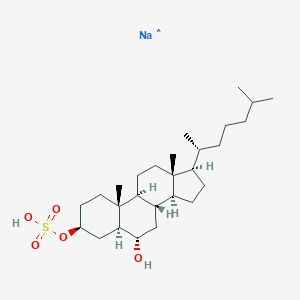

![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)
